molecular formula C18H17NO6 B5790322 1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate

1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate

Cat. No.: B5790322
M. Wt: 343.3 g/mol
InChI Key: PVGVKNXOENSVJO-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two methyl groups, a methoxybenzamido group, and two carboxylate groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 1,4-dimethylbenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Amidation: The amines react with 3-methoxybenzoic acid to form the methoxybenzamido group.

    Esterification: Finally, the carboxyl groups are esterified to form the dicarboxylate ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 1,4-dicarboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The methoxybenzamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carboxylate groups may also interact with metal ions, affecting their biological availability and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethylbenzene-1,4-dicarboxylate: Lacks the methoxybenzamido group, resulting in different chemical properties and reactivity.

    2,3-dimethoxybenzamide: Contains methoxy groups on the benzene ring but lacks the dicarboxylate ester groups.

Uniqueness

1,4-dimethyl 2-(3-methoxybenzamido)benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 2-[(3-methoxybenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-13-6-4-5-11(9-13)16(20)19-15-10-12(17(21)24-2)7-8-14(15)18(22)25-3/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGVKNXOENSVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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